molecular formula C14H10O6 B2384001 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 861533-46-2

3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Cat. No.: B2384001
CAS No.: 861533-46-2
M. Wt: 274.228
InChI Key: HVMTVUVEDJACFQ-UHFFFAOYSA-N
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Description

3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid is an organic compound with the molecular formula C14H10O6. It is a derivative of biphenyl, characterized by the presence of two hydroxyl groups and two carboxylic acid groups attached to the biphenyl structure.

Mechanism of Action

Target of Action

The primary target of 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid is to serve as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Mode of Action

The compound interacts with its targets by reacting with metal ions through a solvent-thermal method . This interaction results in the formation of a new type of porous nanomaterial, the MOFs .

Biochemical Pathways

The compound is used to synthesize Schiff base COF with amine derivatives . Additionally, salen-COFs can be prepared by using ethylenediamine in the synthesis . These COFs feature salen (salicylaldehyde and ethylenediamine) linkages within the COF networks, which provide tetradentate sites for coordinating with metal centers in various applications .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in its role in the synthesis of MOFs. A COF based on 3,3’-dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde and porphyrin is applied for electrocatalytic oxygen evolution reactions . This bimetallic two-dimensional COF exhibits a remarkable turnover frequency value up to 26.19 s−1 at an overpotential of 500 mV .

Action Environment

The action, efficacy, and stability of 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid can be influenced by environmental factors. For instance, the stability of MOFs synthesized using this compound can be increased through solvent removal . If fully desolvated, the MOF is stable in air for 24 h (25 °C and 28–35 RH%), a time sufficiently long to allow its processing in a non-inert environment and its use as a CO2 scrubber in a wet post-combustion flow .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the reaction of 4,4’-dihydroxybiphenyl with suitable reagents under controlled conditions. One common method involves the use of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarboxylic acid
  • 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde
  • 4,4’-Dihydroxybiphenyl

Uniqueness

3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to its specific arrangement of hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(4-carboxy-3-hydroxyphenyl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6,15-16H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMTVUVEDJACFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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